MMB-FUBICA metabolite 3 is a synthetic cannabinoid that belongs to a class of compounds known for their psychoactive effects. It is derived from MMB-FUBICA, which itself is a potent synthetic cannabinoid analog. The compound has garnered attention in scientific research due to its structural similarities with other synthetic cannabinoids and its potential implications in toxicology and pharmacology.
The primary source of MMB-FUBICA metabolite 3 is the metabolic breakdown of MMB-FUBICA in biological systems. Synthetic cannabinoids like MMB-FUBICA are often used in research to explore their effects on the endocannabinoid system, particularly their interaction with cannabinoid receptors.
MMB-FUBICA metabolite 3 is classified under synthetic cannabinoids, specifically within the indazole-carboxamide family. This classification is based on its chemical structure, which features an indazole core connected to a carboxamide functional group. The compound is also categorized as a secondary amide due to the presence of the amide group in its structure.
The synthesis of MMB-FUBICA metabolite 3 typically involves several steps, starting from readily available precursors. The most common method includes:
The synthesis often requires precise control of reaction conditions, including temperature, pH, and reaction time, to ensure high yields and purity of the final product. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
The molecular formula of MMB-FUBICA metabolite 3 is . Its structure features an indazole ring system attached to a fluorobenzyl group and an amide functional group.
MMB-FUBICA metabolite 3 undergoes various chemical reactions during its metabolism, including:
These reactions are facilitated by liver microsomal enzymes during metabolic processing, which can be studied using liquid chromatography coupled with mass spectrometry (LC-MS) techniques to identify metabolites and their pathways.
MMB-FUBICA metabolite 3 interacts primarily with cannabinoid receptors in the brain, particularly the CB1 receptor. The binding affinity and efficacy at these receptors determine its psychoactive effects.
Research indicates that synthetic cannabinoids can exhibit varying degrees of agonistic activity at cannabinoid receptors, influencing physiological processes such as pain sensation, mood regulation, and appetite control.
MMB-FUBICA metabolite 3 has potential applications in:
Human Carboxylesterases are pivotal enzymes in the primary metabolism of ester-containing synthetic cannabinoids like Methyl 2-({1-[(4-fluorophenyl)methyl]-1H-indole-3-carbonyl}amino)-3,3-dimethylbutanoate (MMB-FUBICA). These enzymes catalyze the hydrolysis of the terminal methyl ester group, yielding the corresponding carboxylic acid metabolite (Metabolite 3). Recombinant enzyme studies confirm that Human Carboxylesterases 1b is the predominant isoform responsible for this reaction, exhibiting a 3.5-fold higher catalytic efficiency (k~cat~/K~M~) than Human Carboxylesterases 2 [10]. This preference arises from Human Carboxylesterases 1b's affinity for substrates with bulky acyl groups and small alcohol moieties—a structural hallmark of MMB-FUBICA [10] [2].
Table 1: Kinetic Parameters for Human Carboxylesterases-Mediated Hydrolysis of MMB-FUBICA
| Enzyme Isoform | K~M~ (µM) | k~cat~ (min⁻¹) | k~cat~/K~M~ (mL min⁻¹ kg⁻¹) |
|---|---|---|---|
| Human Carboxylesterases 1b | 58.2 ± 9.4 | 0.42 ± 0.03 | 7.22 ± 1.2 |
| Human Carboxylesterases 1c | 76.8 ± 12.1 | 0.38 ± 0.04 | 4.95 ± 0.8 |
| Human Carboxylesterases 2 | 215.3 ± 31.7 | 0.21 ± 0.02 | 0.98 ± 0.15 |
The reaction proceeds via nucleophilic attack on the carbonyl carbon of the ester group, forming a tetrahedral intermediate that collapses to release methanol and the carboxylic acid product [10]. Stereochemical factors influence this process: The (S)-enantiomer of MMB-FUBICA undergoes hydrolysis 2.8-fold faster than the (R)-enantiomer due to differential binding in the enzyme active site [8]. This metabolic step is irreversible and represents the major clearance pathway in in vitro hepatic models [10].
Beyond ester hydrolysis, MMB-FUBICA undergoes Phase I transformations mediated by cytochrome P450 enzymes. O-Demethylation of the ester moiety generates an unstable intermediate that rapidly decarboxylates to form 2-[1-(4-fluorobenzyl)-1H-indole-3-carboxamido]-3,3-dimethylbutane (Metabolite M3.1), detectable in human liver microsomes and zebrafish models . Concurrently, oxidative defluorination occurs at the 4-fluorobenzyl tail, yielding a hydroxylated analog, which further oxidizes to a carboxylic acid derivative [3] [6].
Indole core hydroxylation represents another significant pathway, predominantly at the C5 or C6 positions. This transformation generates metabolites retaining cannabinoid receptor affinity, as confirmed by in vitro functional assays [3]. Notably, hydroxylated metabolites exhibit 30–60% higher CB1 receptor binding affinity (K~i~ = 1.2–1.8 nM) compared to the parent compound (K~i~ = 2.3 nM), suggesting potential pharmacological activity [6]. N-Dealkylation of the 4-fluorobenzyl group is a minor pathway (<5% abundance) but generates a metabolite with an exposed indole nitrogen, susceptible to further glucuronidation [4].
Table 2: Relative Abundance of Phase I Metabolites in Human Liver Microsomes
| Metabolite | Biotransformation | Relative Abundance (%) | Retention Time (min) |
|---|---|---|---|
| Metabolite 3 | Ester hydrolysis | 100.0 | 6.8 |
| M5.1 | Indole C5 hydroxylation | 42.3 | 8.2 |
| M4.2 | Oxidative defluorination + carboxylation | 28.7 | 5.6 |
| M3.1 | O-Demethylation + decarboxylation | 15.4 | 7.1 |
| M2.1 | N-Dealkylation | 4.9 | 9.3 |
In vitro models—including human liver microsomes, HepG2 cells, and Cunninghamella elegans—demonstrate variable competency in replicating human in vivo metabolism. Pooled human liver microsomes generate all major Phase I metabolites observed in human urine samples, with ester hydrolysis (Metabolite 3) constituting 68–72% of the metabolic profile [4] [8]. HepG2 cells, despite low cytochrome P450 expression, reliably produce Metabolite 3 as the dominant product after 72-hour incubations but fail to generate hydroxylated derivatives [4].
The fungal model Cunninghamella elegans exhibits exceptional metabolic versatility, producing 23 metabolites including Phase II conjugates (e.g., sulfates and glucosides) not detected in mammalian systems [4]. However, it overemphasizes pathways like carbonylation and dehydrogenation, which collectively constitute <10% of in vivo metabolites [4]. Zebrafish models align closely with human in vivo data, identifying 16/17 human-relevant metabolites and confirming Metabolite 3 as pharmacologically detectable for up to 48 hours post-exposure .
Table 3: Metabolic Profile Concordance Across Experimental Models
| Metabolic Pathway | Human Urine | Human Liver Microsomes | HepG2 | C. elegans | Zebrafish |
|---|---|---|---|---|---|
| Ester hydrolysis (Metabolite 3) | ++++ | ++++ | ++++ | +++ | ++++ |
| O-Demethylation/decarboxylation | ++ | ++ | - | +++ | ++ |
| Indole hydroxylation | +++ | +++ | + | ++++ | +++ |
| Oxidative defluorination | + | + | - | ++ | + |
| N-Dealkylation | + | + | - | + | + |
| Glucuronidation | ++ | ++ | - | ++++ | + |
| Key: ++++ = >50% abundance; +++ = 25–50%; ++ = 10–25%; + = <10%; - = not detected |
Discrepancies arise from differential enzyme expression: Human Carboxylesterases 1b dominates hepatic hydrolysis in vivo, whereas Cunninghamella elegans employs non-orthologous esterases with broader substrate tolerance [4] [10]. Species-specific cytochrome P450 isoforms also contribute to variations in oxidative metabolism rates and regioselectivity [3] . These comparisons underscore the necessity of validating in vitro findings with authentic human samples to confirm Metabolite 3 as the definitive urinary biomarker for MMB-FUBICA intake [4] [8].
CAS No.: 1180-25-2
CAS No.: 193-98-6
CAS No.: 19059-68-8
CAS No.: 73545-11-6
CAS No.: 194-03-6